HFE-71 DE

Description

Properties

IUPAC Name |

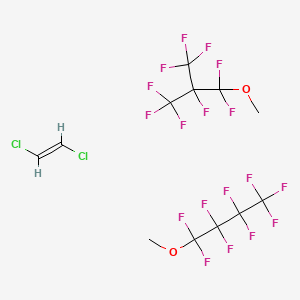

(E)-1,2-dichloroethene;2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H3F9O.C2H2Cl2/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;3-1-2-4/h2*1H3;1-2H/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKFLXMNOPRIM-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185045-68-5 | |

| Record name | 185045-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Compositional Studies of Hfe 71 De Azeotropic Mixture

Formation and Stability of the HFE-71DE Azeotrope

An azeotrope is a liquid mixture that has a constant boiling point and whose vapor has the same composition as the liquid. This unique property makes azeotropes highly valuable in applications requiring stable solvent compositions during processes like vapor degreasing. HFE-71DE is a true azeotrope, maintaining a constant liquid and vapor composition at its boiling point, which makes it an ideal replacement for ozone-depleting substances in many cleaning applications. besttechnologyinc.com

The formation of the HFE-71DE azeotrope is a result of the intermolecular forces between its constituent components: methoxy-nonafluorobutane (HFE-7100) and trans-1,2-dichloroethylene (B151667).

Interactions between Methoxy-nonafluorobutane (HFE-7100) and trans-1,2-Dichloroethylene

The intermolecular forces at play in the HFE-71DE mixture are primarily dipole-dipole interactions and van der Waals forces. The slight polarity of trans-1,2-dichloroethylene allows it to interact with the polar regions of the methoxy-nonafluorobutane molecule. These interactions are strong enough to cause a deviation from Raoult's law, which describes the vapor pressure of ideal mixtures, leading to the formation of a minimum-boiling azeotrope. This means the boiling point of the azeotropic mixture is lower than the boiling points of the individual components.

Azeotropic Behavior under Varying Conditions

The azeotropic composition of a mixture can be sensitive to changes in pressure and temperature. For HFE-71DE, the azeotropic composition is approximately 50% methoxy-nonafluorobutane and 50% trans-1,2-dichloroethylene by weight under standard atmospheric pressure. This constant composition during boiling is a key advantage in applications like vapor degreasing, as it prevents the depletion of one component over the other, ensuring consistent cleaning performance over time. besttechnologyinc.com

While specific vapor-liquid equilibrium (VLE) data for the HFE-7100 and trans-1,2-dichloroethylene system under a wide range of pressures is not extensively published in open literature, the thermodynamic properties of the individual components have been studied. An equation of state for the thermodynamic properties of trans-1,2-dichloroethylene has been developed, which is valid up to 30 MPa. nist.gov Such models are crucial for predicting the behavior of the azeotrope under different industrial process conditions.

Table 1: Physical Properties of HFE-71DE and its Components

| Property | HFE-71DE | Methoxy-nonafluorobutane (HFE-7100) | trans-1,2-Dichloroethylene |

| Boiling Point (°C) | 41 | 60 | 48 |

| Vapor Pressure (mmHg @ 25°C) | 383 | ~195 | 336 |

| Specific Gravity (@ 25°C) | 1.37 | 1.52 | 1.27 |

Note: The values for HFE-7100 are approximate due to its isomeric nature.

Isomeric Investigations within HFE-71DE Component Formulations

A critical aspect of the chemical composition of HFE-71DE lies in the isomeric nature of its primary component, methoxy-nonafluorobutane (HFE-7100). HFE-7100 is not a single compound but a mixture of two inseparable isomers: methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃) and methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃). udayton.edu These isomers have nearly identical physical properties, including their boiling points, which makes their separation by distillation impractical.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of these isomers. A study on the hydrofluoroether isomers in Novec™ 7100 detailed the use of ¹H and ¹⁹F NMR to identify and quantify the different isomeric forms. The chemical shifts and coupling constants observed in the NMR spectra provide a unique fingerprint for each isomer, allowing for their structural elucidation. udayton.edu For instance, the arrangement of fluorine and hydrogen atoms in the normal and iso-isomers results in distinct patterns in the NMR spectrum.

Table 2: Isomers of Methoxy-nonafluorobutane (HFE-7100)

| Isomer Name | Chemical Formula | CAS Number |

| Methyl nonafluoroisobutyl ether | (CF₃)₂CFCF₂OCH₃ | 163702-08-7 |

| Methyl nonafluorobutyl ether | CF₃CF₂CF₂CF₂OCH₃ | 163702-07-6 |

The consistent ratio of these isomers in the HFE-7100 raw material is crucial for maintaining the stable azeotropic properties of the final HFE-71DE blend.

Influence of Mixture Composition on Performance Characteristics in Research Contexts

The specific composition of the HFE-71DE azeotrope has a direct impact on its performance characteristics, particularly its solvency and cleaning efficacy. The inclusion of trans-1,2-dichloroethylene significantly enhances the solvency of the hydrofluoroether base. Trans-1,2-dichloroethylene is known for its ability to dissolve a wide range of organic soils, including oils, greases, and waxes. diversifiedcpc.com

In research settings, HFE-71DE has been evaluated for its effectiveness in precision cleaning applications. Its low surface tension allows it to penetrate tight spaces and effectively remove contaminants from complex geometries. besttechnologyinc.com Studies have shown that azeotropic blends containing hydrofluoroethers and trans-1,2-dichloroethylene can match the cleaning performance of traditional solvents like trichloroethylene (B50587) (TCE) and n-propyl bromide (nPB) for various industrial soils.

The performance of HFE-71DE in removing specific contaminants has been a subject of investigation. For example, its efficacy in removing different types of oils, greases, and waxes has been demonstrated in various cleaning trials. The synergistic effect of the HFE-7100 and trans-1,2-dichloroethylene components allows for the effective dissolution of both fluorinated and hydrocarbon-based soils. The stable composition of the azeotrope ensures that this cleaning performance remains consistent throughout its use in a vapor degreaser.

Advanced Research on Hfe 71 De in Precision Cleaning and Degreasing Applications

Efficacy Assessments of HFE-71DE in Contaminant Removal

HFE-71DE is an azeotropic mixture of methyl nonafluorobutyl ether (C4F9OCH3) and trans-1,2-dichloroethylene (B151667). cleanersolutions.org3m.com This formulation is engineered for medium-duty precision cleaning and degreasing applications, offering a balance of solvency and material compatibility. cleanersolutions.org3m.com3mcanada.ca Its efficacy is rooted in its physical properties, such as low surface tension and viscosity, which allow it to penetrate complex geometries and tight tolerances, and a relatively high density, which aids in displacing and removing contaminants. 3m.com

HFE-71DE is widely indicated for the removal of a variety of oils, greases, and waxes from substrates. cleanersolutions.org3m.comiolitec.de Its effectiveness is particularly noted in applications requiring high levels of cleanliness without damaging sensitive components. The azeotropic nature of HFE-71DE ensures that its composition remains stable during boiling in vapor degreasing processes, providing consistent cleaning performance for contaminants such as hydrocarbon and silicone oils. scribd.com

Research and manufacturer guidelines provide a framework for selecting the appropriate cleaning process based on the type of soil. For light to medium oils and greases, HFE-71DE used in a standard azeotrope cleaning process is shown to be effective. For heavier hydrocarbon greases and silicone greases, a more robust multi-stage co-solvent process is often recommended to achieve optimal results. scribd.com

Table 1: HFE-71DE Process Suitability for Various Oil and Grease Contaminants

| Contaminant Type | Recommended Process using HFE-71DE System | Efficacy Notes |

|---|---|---|

| Light Oils | Azeotrope Process (e.g., Vapor Degreasing) | Considered an effective process for removal. scribd.com |

| Medium Oils | Azeotrope Process (e.g., Vapor Degreasing) | Considered an effective process for removal. scribd.com |

| Heavy Oils | Co-Solvent Process | Recommended for enhanced solvency to remove heavy-duty soils. scribd.com |

| Silicone Oils | Co-Solvent Process | Recommended for effective removal of silicone-based contaminants. scribd.com |

| Hydrocarbon Greases | Co-Solvent Process | Recommended for enhanced solvency to remove heavy greases. scribd.com |

| Silicone Greases | Co-Solvent Process | Recommended for effective removal of silicone-based greases. scribd.com |

The removal of solder flux residue is a critical application in electronics manufacturing, and HFE-71DE has been identified as a suitable solvent for this purpose, particularly on complex printed circuit boards. scribd.combesttechnologyinc.com Its performance stems from its ability to dissolve the rosin and activator components of many types of flux without damaging sensitive electronic components. The low surface tension of the fluid allows it to penetrate under low-standoff components to ensure all residues are removed. 3m.com

A key metric for cleanliness in precision applications is the level of Non-Volatile Residue (NVR) remaining after cleaning. HFE-71DE-based fluids are designed to evaporate quickly and completely, which contributes to low NVR levels. besttechnologyinc.com In a vapor degreasing system, the final rinse is performed in freshly distilled solvent vapors, ensuring that parts emerge with minimal residual contamination.

Table 2: Efficacy of HFE-71DE Azeotrope Process on Flux and Residue

| Contaminant/Residue | Substrate Example | HFE-71DE Azeotrope Process Efficacy |

|---|---|---|

| Flux Residue | Simple & Complex Circuit Boards | Indicated as a suitable and effective cleaning process. scribd.com |

| Non-Volatile Residue (NVR) | Precision Cleaned Components | Low NVR is a key benefit due to the fluid's volatility and the vapor rinse stage in degreasing. besttechnologyinc.com |

In many precision cleaning applications, the primary goal is the removal of insoluble particulate matter such as metal fines, dust, and fibers. besttechnologyinc.commicrocare.com For these contaminants, the cleaning mechanism is not solvency but rather physical displacement. microcare.com HFE-71DE-based solvents are effective in this "displacement cleaning" due to a combination of key physical properties. microcare.com

The high density of HFE-71DE helps to effectively "float" and carry away particles from a substrate. microcare.com Concurrently, its low surface tension allows the solvent to wet the surface thoroughly and flow into microscopic crevices to dislodge trapped particulates. The low viscosity of the fluid ensures that it can drain freely from complex parts, carrying the suspended particles with it.

Table 3: Physical Properties of HFE-71DE Aiding Particulate Removal

| Physical Property | Value | Contribution to Particulate Removal |

|---|---|---|

| Density (liquid) | 1.37 g/cm³ | High density provides buoyancy to lift and suspend insoluble particles for removal. 3m.commicrocare.com |

| Surface Tension | 19.1 dynes/cm | Low surface tension allows the fluid to penetrate tight spaces and wet surfaces to dislodge particles. 3m.com |

| Viscosity (kinematic) | 0.45 centistokes | Low viscosity enables the fluid to flow easily and drain quickly from parts, carrying contaminants away. |

Methodological Advancements in HFE-71DE Cleaning Processes

The application of HFE-71DE has evolved with the development of advanced cleaning equipment and methodologies designed to maximize its cleaning efficiency, ensure process stability, and minimize environmental impact. These advancements range from optimizing traditional techniques to developing sophisticated multi-solvent systems.

HFE-71DE is particularly well-suited for use in modern vapor degreasing equipment. cleanersolutions.org3m.com A typical vapor degreaser utilizes a multi-stage process within a single machine. Parts are first immersed in a boil sump of the HFE-71DE solvent to dissolve and remove the bulk of contaminants. They are then moved to a rinse sump containing cooler, purer solvent. The final stage involves a rinse and drying step in a pure vapor blanket of the solvent, which condenses on the parts and drains away, leaving them clean, dry, and spot-free. besttechnologyinc.com

The azeotropic nature of HFE-71DE is a critical advantage in this process, as it boils and condenses at a constant temperature and composition, ensuring consistent cleaning performance and simplifying solvent management. cleanersolutions.org3m.com The closed-loop design of vapor degreasers also allows the solvent to be continuously recycled through distillation, reducing solvent consumption and waste generation. besttechnologyinc.com

For particularly challenging contaminants like heavy oils, greases, waxes, and stubborn flux residues, a standard mono-solvent process may be insufficient. scribd.combesttechnologyinc.commicrocare.com In these cases, advanced multi-stage cleaning protocols such as co-solvent and bi-solvent processes have been developed.

The co-solvent process utilizes two different fluids within a specialized vapor degreaser: a high-boiling, high-solvency "solvating agent" and a lower-boiling fluorinated "rinsing agent," such as an HFE-based fluid. microcare.combaronblakeslee.net

Cleaning Stage: Parts are immersed in the solvating agent, which effectively dissolves the difficult soils. besttechnologyinc.combaronblakeslee.net

Rinsing Stage: The parts are then transferred to a separate sump containing the HFE rinsing agent, which washes off the solvating agent along with the dissolved contaminants. besttechnologyinc.combaronblakeslee.net

Vapor Rinse & Dry: A final rinse in the pure HFE vapor blanket ensures all residues are removed. besttechnologyinc.com

This methodology significantly enhances cleaning power for tenacious soils while retaining the benefits of a final fluorinated solvent rinse, such as low NVR and fast drying. besttechnologyinc.commicrocare.com This approach allows for the targeted use of a very strong solvent for the initial cleaning, followed by the precision rinsing capabilities of HFE-71DE.

Application of Ultrasonic Agitation in HFE-71DE Cleaning Systems

Ultrasonic cleaning is a precision cleaning method that utilizes high-frequency sound waves (typically between 20-80 kHz) to agitate a liquid cleaning agent. precgroup.comchemtronics.com This process, known as cavitation, creates and collapses microscopic vacuum bubbles in the fluid, generating shockwaves that dislodge contaminants from the surface of submerged parts. precgroup.comchemtronics.com This method is particularly effective for cleaning complex geometries, including crevices, blind holes, and areas inaccessible to other cleaning techniques. precgroup.comnovchem.com

HFE-71DE is frequently used in vapor degreasing and specialized cleaning systems that incorporate ultrasonic agitation. aztech.cz The physical properties of HFE-71DE, such as its low surface tension, low viscosity, and relatively high density, make it an effective medium for transmitting ultrasonic waves and penetrating tight spaces on intricate components. aztech.czacota.co.uk The combination of HFE-71DE's solvency with the mechanical energy from ultrasonic cavitation provides a powerful cleaning action for removing a variety of soils, including oils, greases, waxes, and particulates. aztech.czosti.gov

Research into the replacement of Trichloroethylene (B50587) (TCE) for cleaning sensitive components, such as plutonium coupons, has utilized HFE-71DE with sonication to remove manufacturing contaminants like machine oil and vacuum grease. osti.gov The efficacy of ultrasonic cleaning is influenced by several parameters, including the frequency of the sound waves, the temperature of the cleaning fluid, the duration of the cleaning cycle, and the chemical properties of the solvent itself. precgroup.comnih.gov For HFE-71DE systems, optimizing these parameters is crucial for achieving desired cleanliness levels without damaging delicate components. chemtronics.comnih.gov For instance, lower frequencies produce larger, more powerful cavitation bubbles suitable for heavy contamination, while higher frequencies generate smaller bubbles that are better for cleaning delicate parts and fine features. novchem.com

Comparative Research on HFE-71DE as a Replacement Solvent

HFE-71DE was developed as a replacement for ozone-depleting substances like Chlorofluorocarbon-113 (CFC-113) and Hydrochlorofluorocarbon-141b (HCFC-141b), as well as other regulated chlorinated solvents such as Trichloroethylene (TCE). epa.govcleanersolutions.org Research and industrial applications have demonstrated that HFE-71DE offers cleaning performance comparable to these legacy solvents for many medium-duty degreasing tasks. acota.co.uk

Compared to CFC-113 and HCFC-141b, HFE-71DE presents a significantly more favorable environmental profile, with zero ozone depletion potential (ODP). cleanersolutions.orgscribd.com In terms of cleaning efficacy, HFE-71DE's performance is similar to that of CFC-113 and HCFC-141b in processes like vapor degreasing for removing oils, greases, and waxes. acota.co.uk

A preliminary study on cleaning aluminum coupons as a surrogate for plutonium parts indicated that HFE-71DE should remove oil and grease as effectively as TCE. osti.gov While TCE is a more aggressive cleaner, its use is heavily regulated due to health and environmental risks. osti.govepa.gov HFE-71DE provides a safer alternative for many applications that historically relied on TCE. besttechnologyinc.com

| Property | HFE-71DE | CFC-113 | HCFC-141b | Trichloroethylene |

|---|---|---|---|---|

| Ozone Depletion Potential (ODP) | 0.00 | 0.80 | 0.10 | 0 |

| Global Warming Potential (GWP, 100-yr) | 160 | 6000 | 700 | <9 |

| Boiling Point (°C) | 41 | 48 | 32 | 87 |

| Flash Point | None | None | None | None |

Data sourced from multiple references. cleanersolutions.orgscribd.com3m.comumn.edu

In evaluations against other modern cleaning solvents, HFE-71DE has demonstrated high cleaning efficiency. A study conducted by the NASA White Sands Test Facility (WSTF) assessed the performance of several alternative solvents for wipe cleaning applications. The cleaning efficiency was determined by measuring the amount of a standard contaminant mixture removed from stainless steel tubing.

In this testing, HFE-71DE achieved a cleaning efficiency of 98%, which was comparable to another alternative, Vertrel MCA, and slightly below the 99% efficiency of AK-225. nasa.gov This places HFE-71DE among the high-performing contemporary solvents for precision cleaning tasks. These alternatives are often sought for their balance of performance, safety, and environmental properties. solvents.net.au HFE-based solvents, including azeotropes like HFE-71DE, are noted for offering performance comparable to CFCs while having superior safety and environmental profiles. solvents.net.au

| Solvent | Cleaning Efficiency (%) |

|---|---|

| AK-225 | 99 |

| HFE-71DE | 98 |

| Vertrel MCA | 98 |

| Tetrachloroethylene | 87 |

| Ethanol (B145695) | 85 |

| Vertrel XF | 84 |

Data from NASA WSTF cleaning efficiency tests. nasa.gov

Specialized Cleaning Applications of HFE-71DE

Maintaining the cleanliness of liquid oxygen (LOX) and gaseous oxygen (GOX) systems is critical, as contaminants can lead to system failure or catastrophic fires. acota.co.uk HFE-71DE is integral to a widely adopted two-stage cleaning process developed as a replacement for CFC-113 in cleaning oxygen system components. dtic.mil This methodology has been qualified by government, military, and commercial organizations, including Boeing and NASA. acota.co.ukacota.co.uk

The two-stage process leverages the distinct properties of two hydrofluoroether fluids:

Initial Degreasing: HFE-71DE is used in the first stage for its strong solvency to effectively remove particulate and non-volatile residue (NVR) contamination, such as oils and greases. dtic.mil

Final Rinse: Although an effective cleaner, HFE-71DE contains stabilizers for its trans-1,2-dichloroethylene component that can leave a residue not fully compatible with high-pressure oxygen systems. dtic.mil Therefore, a second stage involves a thorough flush or rinse with HFE-7100, which has excellent oxygen compatibility, to remove any remaining HFE-71DE residue. acota.co.ukdtic.mil

Research by the Royal Australian Air Force (RAAF) led to the development of a pipe cleaning rig that flushes both HFE-71DE and HFE-7100 at turbulent flow rates to effectively clean pipes (B44673) of various sizes and materials, meeting RAAF oxygen system cleanliness specifications. dtic.mil

The cleaning of sensitive instruments such as hydraulic gauges requires solvents that can effectively remove contaminants without damaging the component materials. Research has been conducted to evaluate the cleaning efficiency of HFE-71DE for these applications. nasa.gov

One study involved contaminating Bourdon gauges and simulated gauge tubing with a five-component mixture of common contaminants, including hydraulic fluids and greases. nasa.gov The cleaning process consisted of rinsing the contaminated articles with the test solvent (HFE-71DE), followed by a final rinse with CFC-113 to collect any remaining residue for analysis. The amount of contaminant removed by the HFE-71DE rinse was calculated to determine its cleaning efficiency. nasa.gov The results showed that HFE-71DE was highly effective, removing 98% of the initial contaminant loading. nasa.gov This high level of performance has led to its inclusion in specifications, such as MIL-STD-1330D, for oxygen system gauge cleaning. acota.co.uk

Role of HFE-71DE as a Carrier Solvent in Forensic Fingerprint Enhancement Techniques

In the realm of forensic science, the ability to visualize latent fingerprints on porous surfaces is a critical aspect of criminal investigations. The choice of a carrier solvent for fingerprint development reagents is paramount to achieving clear and detailed ridge patterns without compromising the integrity of the evidence. HFE-71DE has emerged as a significant carrier solvent in various forensic fingerprint enhancement techniques, offering a balance of performance, safety, and environmental responsibility.

HFE-71DE is an azeotropic mixture, meaning it has a constant boiling point and composition, which is beneficial for consistent performance in laboratory settings. This mixture is composed of HFE-7100 (methoxy-nonafluorobutane) and trans-1,2-dichloroethylene. publicsafety.gc.ca This blend was developed as a replacement for ozone-depleting chlorofluorocarbons (CFCs), such as CFC-113, which were historically used in fingerprint reagent formulations. publicsafety.gc.ca The transition to HFE-based solvents marked a significant step towards more environmentally friendly forensic practices.

The primary role of HFE-71DE in fingerprint development is to act as a delivery vehicle for chemical reagents that react with the amino acid residues present in fingerprint sweat. These reagents, such as 1,8-diazafluoren-9-one (DFO) and 1,2-indanedione, require a solvent that can effectively dissolve them and transport them onto the porous substrate (e.g., paper, cardboard) where the latent print resides. The ideal carrier solvent should then evaporate completely, leaving behind the reagent to react with the fingerprint residue.

One of the key research findings highlighting the efficacy of HFE-71DE comes from a Canadian national field trial. This extensive study compared the performance of different DFO formulations for the development of latent fingerprints. The results indicated that a DFO formulation utilizing a combination of HFE-7100 and HFE-71DE yielded a higher number of identifiable latent fingerprints compared to a formulation that used HFE-7100 as the sole carrier solvent. publicsafety.gc.ca This finding underscores the synergistic effect of the HFE-71DE blend in enhancing the sensitivity of the DFO reagent.

The formulation used in the aforementioned Canadian field trial for the DFO solution was as follows:

| Component | Quantity |

| DFO | 1.0 g |

| Methanol | 120 mL |

| Glacial Acetic Acid | 80 mL |

| HFE-71DE | 1.2 liters |

| HFE-7100 | 2.8 liters |

This table details the specific composition of the DFO stock solution used in the Canadian national field trial, which demonstrated the enhanced performance of the HFE-7100 and HFE-71DE mixture. publicsafety.gc.ca

The superior performance of HFE-71DE-containing formulations can be attributed to the properties of its components. The trans-1,2-dichloroethylene component of HFE-71DE is believed to play a role in the improved performance, potentially due to its solvency characteristics and interaction with the DFO reagent and the substrate. publicsafety.gc.ca

While HFE-71DE has proven to be an effective carrier solvent, the forensic science community continues to explore even more environmentally benign alternatives due to the global warming potential of hydrofluoroethers. Nevertheless, the research and field trials involving HFE-71DE have been instrumental in advancing fingerprint enhancement techniques, providing law enforcement with more sensitive and reliable tools for evidence collection.

Material Compatibility Research Pertaining to Hfe 71 De

Compatibility Studies of HFE-71DE with Metallic Substrates

HFE-71DE exhibits broad compatibility with a wide array of metals and their alloys, making it suitable for use in various industrial applications, including precision cleaning and thermal management.

Studies indicate that HFE-71DE is compatible with aluminum and its alloys. mdpi.comresearchgate.netmdpi.com Testing has shown that exposure to HFE-71DE does not typically result in significant corrosion or degradation of common aluminum alloys used in industrial settings. mdpi.com Similarly, copper and its alloys, such as brass, are also considered compatible with HFE-71DE. iolitec.de3m.com While one study noted the potential for some surface oxidation on copper during heat aging with a related HFE compound, extensive corrosion is not a reported issue under normal operating conditions. 3m.com

HFE-71DE is generally compatible with both carbon steel and various grades of stainless steel. iolitec.dedacpol.eu Compatibility has been noted with austenitic stainless steels, such as 302 stainless steel. iolitec.de These types of stainless steel are known for their good corrosion resistance. oshwin.comsupremesteels.com While HFE-71DE is broadly compatible with stainless steels, it is important to consider the specific grade and the conditions of use, as some highly specific alloys or conditions might show minor effects. For instance, a NASA study on HFE-7100, a primary component of HFE-71DE, reported some minor corrosion on a specific type of stainless steel C-ring (Custom 455) after prolonged exposure.

Research confirms the compatibility of HFE-71DE with a selection of specialized and refractory metals. iolitec.de These metals, known for their high-temperature stability and corrosion resistance, are frequently used in aerospace, electronics, and other high-performance applications. besttechnologyinc.com

Compatibility has been established for the following specialized metals:

Titanium: No significant adverse effects have been reported. iolitec.de

Molybdenum: Shows good resistance to HFE-71DE. iolitec.de

Tantalum: Demonstrates excellent compatibility. iolitec.de

Tungsten: Generally compatible, though one study on HFE-7100 noted some corrosion on tungsten carbide. iolitec.de

Interactive Data Table: HFE-71DE Compatibility with Metallic Substrates

| Metal/Alloy | Compatibility | Notes |

| Aluminum | Compatible | iolitec.de |

| Copper | Compatible | iolitec.de |

| Brass | Compatible | iolitec.de |

| Carbon Steel | Compatible | iolitec.de |

| Stainless Steel (302) | Compatible | iolitec.de |

| Titanium | Compatible | iolitec.de |

| Molybdenum | Compatible | iolitec.de |

| Tantalum | Compatible | iolitec.de |

| Tungsten | Compatible | iolitec.de |

| Zinc | Compatible | iolitec.de |

| Magnesium Alloy (AZ31B) | Compatible | iolitec.de |

| Copper/Beryllium Alloy (C172) | Compatible | iolitec.de |

Compatibility Research of HFE-71DE with Polymeric Materials

The compatibility of HFE-71DE with polymeric materials is a critical consideration, as these materials are ubiquitous in modern manufacturing and electronic components. While HFE-71DE is compatible with many common polymers, the presence of trans-1,2-dichloroethylene (B151667) in the azeotropic mixture necessitates careful evaluation, particularly for long-term applications. bestsolv.com

HFE-71DE is generally compatible with a range of common thermoplastics. However, for certain materials, the potential for minor swelling or other effects exists, and long-term testing is often recommended by manufacturers. iolitec.debesttechnologyinc.com

Nylon: Generally considered compatible. besttechnologyinc.com

Polytetrafluoroethylene (PTFE): Exhibits good compatibility, although some minor swelling has been noted in some studies with related HFE fluids. besttechnologyinc.comdacpol.eu

Polyethylene (B3416737): High-density polyethylene (HDPE) and low-density polyethylene (LDPE) are generally compatible. iolitec.deapolloscientific.co.uk

Polypropylene: Shows good resistance to HFE-71DE. iolitec.deapolloscientific.co.uk

Polyester (PET/PBT): Generally compatible with HFE-71DE. besttechnologyinc.com

Polyetheretherketone (PEEK): This high-performance thermoplastic is known for its excellent chemical resistance and is considered compatible with HFE-71DE. besttechnologyinc.comzeusinc.comlaminatedplastics.com

It is important to note that HFE-71DE is generally not recommended for use with certain other thermoplastics, such as acrylics, ABS, and polycarbonates. scribd.com

Thermosetting polymers are also frequently encountered in applications where HFE-71DE might be used.

Epoxy: Epoxy resins are widely reported as being compatible with HFE-71DE. besttechnologyinc.comresearchgate.net

Phenolic: Phenolic resins also demonstrate good compatibility with HFE-71DE. besttechnologyinc.comfree.fr

Interactive Data Table: HFE-71DE Compatibility with Polymeric Materials

| Polymer | Type | Compatibility | Notes |

| Nylon | Thermoplastic | Compatible | besttechnologyinc.com |

| PTFE | Thermoplastic | Compatible | Some minor swelling may occur with related HFE fluids. besttechnologyinc.comdacpol.eu |

| Polyethylene | Thermoplastic | Compatible | iolitec.de |

| Polypropylene | Thermoplastic | Compatible | iolitec.de |

| Polyester (PET) | Thermoplastic | Compatible | besttechnologyinc.com |

| PEEK | Thermoplastic | Compatible | besttechnologyinc.com |

| Epoxy | Thermoset | Compatible | besttechnologyinc.com |

| Phenolic | Thermoset | Compatible | besttechnologyinc.com |

Characterization of Elastomer Interactions (e.g., EPDM, Viton, Kalrez, Neoprene, Buna-S, Butyl Rubber, Natural Rubber)

The compatibility of HFE-71DE with elastomers is a critical consideration for ensuring the integrity and reliability of seals, gaskets, and other components. Generally, HFE-71DE is compatible with a range of elastomers, but some interactions, such as swelling, can occur. iolitec.debesttechnologyinc.com It is recommended that users conduct their own tests for long-term compatibility, as the specific grade and composition of the elastomer can influence its performance. acota.co.ukdacpol.eu

EPDM (Ethylene Propylene Diene Monomer): EPDM exhibits good resistance to HFE-71DE. iolitec.deacota.co.uk It is listed as a compatible material, showing minimal effects from exposure. trelleborg.com

Viton™ (FKM): While Viton is a robust fluoroelastomer, it can experience significant swelling when exposed to certain solvents. lyondellbasell.comswsintl.com Testing is crucial to determine its suitability for applications involving prolonged contact with HFE-71DE.

Kalrez® (FFKM): Kalrez perfluoroelastomer parts are known for their broad chemical resistance, combining the properties of elastomers with the resistance of fluorocarbon resins. parrinst.com It is generally considered compatible with HFE-71DE. industrialspec.com

Neoprene (Chloroprene Rubber): Neoprene demonstrates fair to good compatibility. trelleborg.com However, like other elastomers, its performance can be affected by the specific formulation and application conditions. lyondellbasell.com

Buna-S (Styrene-Butadiene Rubber): Some swelling is noted when Buna-S is exposed to HFE-71DE. iolitec.deacota.co.uk This indicates a degree of fluid absorption by the elastomer.

Butyl Rubber: Similar to Buna-S, Butyl rubber may exhibit some swelling upon interaction with HFE-71DE. iolitec.deacota.co.uk The level of swelling can be influenced by the duration and temperature of the exposure. swsintl.com

Natural Rubber: Natural rubber is also reported to experience some swelling when in contact with HFE-71DE. iolitec.deacota.co.uk

The table below summarizes the general compatibility of these elastomers with HFE-71DE.

| Elastomer | General Compatibility with HFE-71DE | Observed Effects |

| EPDM | Good | Compatible |

| Viton™ | Fair to Good (Testing Recommended) | Potential for swelling |

| Kalrez® | Excellent | Compatible |

| Neoprene | Good | Compatible |

| Buna-S | Fair | Some swelling noted iolitec.deacota.co.uk |

| Butyl Rubber | Fair | Some swelling noted iolitec.deacota.co.uk |

| Natural Rubber | Fair | Some swelling noted iolitec.deacota.co.uk |

Advanced Methodologies for Material Compatibility Testing with HFE-71DE

To ensure the reliability of components in contact with HFE-71DE, particularly in mission-critical or long-duration applications, advanced testing methodologies are employed.

Mechanistic Investigations of Swelling and Deterioration Phenomena

The swelling of elastomers in a solvent like HFE-71DE is a diffusion-driven process where the solvent molecules penetrate the polymer network. icm.edu.pl This absorption leads to an expansion of the polymer, and the extent of this swelling is influenced by the thermodynamic compatibility between the polymer and the solvent. dtic.milosti.gov The Hansen Solubility Parameters (HSP) of both the elastomer and the fluid can be used to predict compatibility; a smaller difference in HSP values generally corresponds to greater swelling. dtic.mil Deterioration can occur if the fluid leaches out essential components like plasticizers from the material or if the polymer structure is chemically altered over time. auburn.edu

Detection and Analysis of Leached Additives or Degradation Products

When materials are exposed to HFE-71DE, there is a potential for additives within the material (e.g., plasticizers, stabilizers, antioxidants) to leach into the fluid. oaepublish.com The presence of these leached substances can be problematic, potentially affecting the performance of the system. 3m.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and quantify these leached compounds. metu.edu.tr Similarly, any products resulting from the degradation of the material itself can be identified through methods like analytical pyrolysis combined with mass spectrometry, providing insight into the chemical changes occurring. nih.gov

Contextual Material Compatibility in Specific Applications

The compatibility of materials with HFE-71DE is highly dependent on the specific application context, such as in aerospace or electronics cooling.

Orbiter Materials: In the aerospace sector, particularly for applications like the Space Shuttle Orbiter, cleaning fluids must be compatible with a wide array of sensitive materials. HFE fluids, such as the related HFE-7100, have been evaluated as replacements for ozone-depleting chlorofluorocarbons (CFCs) for precision cleaning. nasa.gov These evaluations require rigorous compatibility testing to ensure that the fluid does not corrode metals, degrade polymers, or otherwise compromise the integrity of orbiter components. nasa.gov HFE-71DE's use in similar high-stakes cleaning applications necessitates a thorough understanding of its interactions with specialized aerospace materials. solvents.co

Immersion Cooling Systems: HFE-71DE is also used as a dielectric heat transfer fluid in immersion cooling systems for electronics. scribd.com In this application, the fluid is in direct, long-term contact with server components, including circuit boards, processors, and connectors. Material compatibility is paramount to prevent the leaching of substances that could lead to system failure. auburn.edu3m.com The slight affinity of HFE fluids for hydrocarbon-based materials means they may extract compounds from plastics and other polymers over time. 3m.com Therefore, long-term immersion testing and analysis of the fluid for leached materials are critical steps in qualifying components for use in these systems. auburn.edu

Spectroscopic Characterization and Theoretical Modeling of Hfe 71 De

Vibrational Spectroscopy of HFE-71 DE and its Components

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides valuable information about the functional groups and molecular structure of a compound by analyzing its vibrational modes.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a technique utilized for the identification and analysis of organic compounds, including nonafluoroisobutyl methyl ether and methyl nonafluorobutyl ether, which are components of this compound. google.compharmaffiliates.com FTIR (Fourier Transform Infrared) spectroscopy can be employed for this purpose. google.com Studies have reported the infrared spectra of HFE-7100, the main component of this compound. researchgate.netcapes.gov.brresearchgate.net Analysis of these spectra allows for the identification of characteristic absorption bands corresponding to the specific functional groups present in the methyl nonafluorobutyl ether isomers, such as C-F, C-O-C, and C-H stretches and bends.

Mass Spectrometric Studies of this compound

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is useful for identifying and quantifying the components of a mixture like this compound.

Mass spectrometry is used in the chemical analysis of hydrofluoroethers, including methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether. biosynth.comcymitquimica.comgoogle.comscience.gov Gas chromatography-mass spectrometry (GC-MS) is a combined technique that separates the components of a mixture by gas chromatography before they are introduced into a mass spectrometer for detection and identification. google.com This method can be applied to the analysis of hydrofluoroether solvents. google.com For instance, in the GC-MS detection of ethyl nonafluorobutyl ether and ethyl perfluorobutyl ether (likely referring to nonafluorobutyl ether), specific quantitative and qualitative ions have been identified in the mass spectrum, such as a quantitative ion at 219 m/z and qualitative ions at 131, 69, and 249 m/z. google.com While this compound contains methyl nonafluorobutyl ether isomers, the principles of using GC-MS and analyzing fragmentation patterns for identification are applicable.

Computational Chemistry Approaches for this compound and Related HFEs

Computational chemistry methods provide theoretical insights into the molecular properties, interactions, and behavior of chemical compounds.

Density Functional Theory (DFT) Studies on Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure and properties of molecules. DFT calculations have been employed to study methyl nonafluorobutyl ether, particularly in the context of electrolyte stability and molecular interactions in systems like lithium-ion batteries. ciac.jl.cnwisc.eduudayton.edu These studies can involve investigating binding energies between molecules and analyzing reaction mechanisms, such as decomposition pathways. ciac.jl.cnudayton.edu For example, DFT calculations have been used to study the interaction between methyl nonafluorobutyl ether and other electrolyte components, revealing insights into Li+ solvation structures and binding energies. ciac.jl.cn DFT has also been applied to investigate alternative decomposition mechanisms of methyl perfluoroalkyl ethers, such as intramolecular dehydrofluorination. udayton.edu

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. MD simulations have been applied to systems containing methyl nonafluorobutyl ether to study its behavior at interfaces and in mixtures. chemrxiv.orgresearchgate.net These simulations can provide insights into phenomena such as the formation of electric double layers at liquid-liquid and solid-liquid interfaces involving methyl nonafluorobutyl ether as a fluorous solvent. chemrxiv.org MD simulations can also be used to examine the solvation structure and dynamics of molecules in mixtures containing methyl nonafluorobutyl ether. researchgate.net Studies using MD simulations have investigated the distributions of ions and methyl nonafluorobutyl ether molecules at interfaces, showing how these distributions can be affected by factors such as charge and the presence of other components. chemrxiv.org

Modeling of Thermophysical and Electrical Properties of this compound and Related HFEs

Modeling plays a significant role in predicting and understanding the complex behavior of this compound and related hydrofluoroethers across various conditions. This is particularly important for applications requiring precise knowledge of their thermophysical and electrical characteristics.

Equation of State Development for this compound

The development of accurate equations of state (EoS) for this compound and its components is fundamental for calculating a wide range of thermodynamic properties and phase equilibria ruhr-uni-bochum.de. Studies on HFEs, including HFE-7100, have involved the application of physically based equations of state such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) and the Peng-Robinson (PR) EoS researchgate.netresearchgate.netresearchgate.net. These models, often combined with correlations for ideal gas heat capacities derived from quantum chemistry calculations, can represent phase behavior and caloric properties researchgate.net. While simple cubic EoS like PR have limitations in accurately predicting saturated liquid densities, modified or more complex fundamental equations of state explicit in Helmholtz free energy offer advantages in calculating both thermal and caloric properties, as well as phase equilibrium ruhr-uni-bochum.demdpi.com.

Density Gradient Theory Applications in this compound Interfacial Phenomena

Density Gradient Theory (DGT) is a valuable tool for modeling interfacial phenomena, particularly when combined with appropriate equations of state researchgate.netresearchgate.net. DGT, coupled with PC-SAFT EoS, has been successfully applied to model vapor-liquid phase interfaces and predict surface tension for several HFEs, including HFE-7100 researchgate.netresearchgate.net. This theoretical framework allows for the prediction of interfacial properties based on bulk phase behavior and density profiles across the interface. Understanding density gradients is also relevant in the context of mass transfer kinetics and spontaneous emulsification processes involving different fluid phases theses.fr.

Dielectric Properties and Electrical Conductivity Studies

The dielectric properties and electrical conductivity of this compound and related HFEs are critical for their use in electronics cooling and other specialized applications besttechnologyinc.com. This compound is characterized as non-conductive 3mcanada.ca3m.com. Experimental investigations have focused on the dielectric properties of HFEs like HFE-7100, examining relative permittivity, electric conductivity, and breakdown voltage over a range of temperatures researchgate.net. HFE-7100 is noted for its high dielectric strength, making it suitable for electrical and electronic applications besttechnologyinc.com. The dielectric breakdown voltage for this compound has been reported to be greater than 25 kV envirotechint.com.

Key electrical properties reported for this compound include:

| Property | Value | Unit | Source |

| Dielectric Strength Range | <20 kV | kV | 3mcanada.ca3m.com |

| Dielectric Breakdown Voltage | >25 kV | kV | envirotechint.com |

| Electrical Conductivity | Non-conductive | - | 3mcanada.ca3m.com |

Studies on HFE-7100 have shown that the liquid dielectric constant can decrease with increasing temperature in a near-linear fashion researchgate.net.

Rheological Property Determination of this compound Components

The rheological properties, such as viscosity and surface tension, of this compound and its components are important for understanding their flow behavior and interactions at interfaces. Experimental data on the viscosity and surface tension of HFEs, including HFE-7100, are available, although comprehensive data sets for modeling can sometimes be limited cleanersolutions.org3m.comenvirotechint.comsynquestlabs.comnist.gov. Models for viscosity and surface tension have been developed, often relying on available experimental data and predictive methods nist.gov.

Reported rheological properties for this compound include:

| Property | Value | Unit | Temperature (°C) | Source |

| Viscosity | 0.45 | cP | - | envirotechint.com |

| Surface Tension | 16.6 | mN/m | 25 | cleanersolutions.org |

| Surface Tension | 16.2 | mN/m | 25 | 3m.com |

| Surface Tension | 16.6 | mN/m | 25 | synquestlabs.com |

Modeling efforts aim to accurately predict these properties over a range of temperatures and pressures, contributing to the effective design and application of this compound in various industrial processes.

Emerging Research Areas and Future Directions for Hfe 71 De

Integration of HFE-71 DE in Novel Industrial Processes

This compound has found integration in various industrial processes, often as a replacement for substances like CFC-113 and HFC-141b due to its improved environmental profile and performance characteristics. cleanersolutions.orgiolitec.de3mcanada.cawww.gov.ukacota.co.ukdtic.mildtic.mil Its application spans medium-duty cleaning and degreasing tasks across different sectors. cleanersolutions.orgiolitec.de3mcanada.caboeing.combesttechnologyinc.com

In the aerospace industry, HFE-71DE is utilized in a two-stage cleaning process for pipes (B44673) and metallic sub-assemblies in oxygen systems, effectively removing grease and particulates before a final rinse with HFE-7100 for oxygen compatibility. dtic.mil The increased solvency provided by the t-DCE component in HFE-71DE is crucial for the initial degreasing step. dtic.mil

The electronics and medical device manufacturing sectors employ HFE-71DE for precision cleaning of components. besttechnologyinc.com Its low surface tension allows it to penetrate tight spaces, enhancing cleaning effectiveness. 3mcanada.caboeing.com Furthermore, HFE-71DE is used in automated cleaning processes, such as ultrasonic vapor cleaning units, for efficient degreasing of parts. ds-ultra.com

Beyond cleaning, HFE-71DE is explored in specialty solvent applications, including the deposition of coatings and lubricants where its solvency and low surface tension are beneficial. cleanersolutions.orgiolitec.de3mcanada.ca There have also been proposals for its future import and use as a solvent or solvent carrier in cosmetic product formulations. industrialchemicals.gov.au

While HFE-71DE is primarily known for its solvent properties, the HFE-7100 component is also recognized for its application in heat transfer, including immersion cooling in data centers and semiconductor fabrication. 3m.combesttechnologyinc.comavestia.comnih.govresearchgate.net Research involving HFE-7100 in studies of boiling heat transfer in mini-channels highlights the broader potential of these hydrofluoroether-based fluids in thermal management applications. avestia.comnih.gov

Advanced Formulation Research for Enhanced Performance and Sustainability

This compound itself represents an advanced formulation, being an azeotropic blend designed to offer enhanced solvency compared to the pure HFE-7100 component. cleanersolutions.orgiolitec.dedtic.mil This azeotropic characteristic ensures consistent performance during processes like vapor degreasing. cleanersolutions.orgiolitec.de3mcanada.caboeing.com3m.co.ukbesttechnologyinc.com

Current advanced formulation research related to HFE-71DE is significantly influenced by the impending phase-out of PFAS substances, including HFE-7100. www.gov.ukwww.gov.uk This has initiated research efforts to identify and develop alternative carrier solvents and formulations for critical applications where HFE-71DE is currently used, such as forensic fingerprint development. www.gov.ukwww.gov.uk The goal is to find replacements that maintain or improve performance while possessing more sustainable environmental profiles. www.gov.ukwww.gov.uk

In response to the discontinuation of HFE-71DE by its primary manufacturer, other companies are developing and offering "drop-in" replacement fluids. besttechnologyinc.combesttechnologyinc.com This involves research into chemically equivalent or functionally similar formulations that can be used with existing equipment and processes, minimizing the need for extensive revalidation in regulated industries. besttechnologyinc.combesttechnologyinc.com

Furthermore, there is ongoing exploration of entirely new approaches, such as solvent-less application methods in forensic science, which represent a future direction for increased sustainability, moving beyond solvent-based formulations altogether. www.gov.ukwww.gov.uk

Interdisciplinary Studies on this compound Applications

Interdisciplinary studies are crucial for understanding and optimizing the applications of this compound across various fields. One notable area is forensic science, where HFE-71DE has been extensively studied and adopted as a carrier solvent for reagents like ninhydrin (B49086) and DFO in the development of latent fingerprints on porous surfaces. acota.co.ukwww.gov.ukwww.gov.ukbesttechnologyinc.comacota.co.uklabroots.com Research in this area has involved comparing its effectiveness and the quality of developed fingerprints to those obtained with legacy solvents like CFC-113 and petroleum ether, demonstrating comparable or superior results in many cases. acota.co.ukacota.co.uk

In the field of engineering, particularly heat transfer and cleaning system design, HFE-71DE and its components like HFE-7100 are subjects of interdisciplinary research. Studies investigate boiling heat transfer performance in confined channels, relevant for optimizing cooling systems. avestia.comnih.gov Research also focuses on the design and optimization of cleaning equipment, such as vapor degreasing systems, to ensure efficient and environmentally sound use of HFE-71DE. ds-ultra.comscribd.com The application of HFE-7100 in immersion cooling for battery packs also represents an interdisciplinary study combining chemical properties with thermal management engineering. avestia.comresearchgate.net

Materials science and engineering play a role in studying the compatibility of HFE-71DE with a wide range of materials, including metals, glass, plastics, and elastomers, which is essential for its use in cleaning and deposition applications without causing damage or degradation. iolitec.de3mcanada.cabesttechnologyinc.comscribd.com

While detailed safety and environmental profiles are outside the scope of this article, it is important to note that interdisciplinary studies involving environmental science and toxicology have been conducted to evaluate the environmental properties (such as zero ozone depletion potential and low global warming potential) and toxicity of HFE-71DE and its components, informing its selection as a replacement for less favorable substances and guiding safe handling practices. cleanersolutions.orgiolitec.de3mcanada.caacota.co.ukdtic.milds-ultra.com

Q & A

Q. How to address contradictions in literature regarding this compound's environmental impact?

- Methodological Answer :

- Conduct meta-analyses of existing data to identify confounding variables (e.g., differing test conditions).

- Replicate critical studies under controlled settings to isolate causal factors .

Data Presentation and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.